molecular formula C8H8BrIO B13451137 2-(Bromomethyl)-4-iodo-1-methoxybenzene

2-(Bromomethyl)-4-iodo-1-methoxybenzene

Cat. No.: B13451137
M. Wt: 326.96 g/mol
InChI Key: NTMQBEJKKRNLHD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-iodo-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-iodo-1-methoxybenzene typically involves the bromination and iodination of a methoxy-substituted benzene derivative. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(Bromomethyl)-4-iodo-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-iodo-1-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and iodo groups are highly reactive, allowing the compound to participate in various substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-4-iodo-1-methoxybenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and versatility in synthetic applications. The combination of these halogens with a methoxy group makes it a valuable intermediate in organic synthesis and research.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

2-(bromomethyl)-4-iodo-1-methoxybenzene

InChI

InChI=1S/C8H8BrIO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3

InChI Key

NTMQBEJKKRNLHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)I)CBr

Origin of Product

United States

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